2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-13-4-2-3-5-15(13)17(21)18-8-10-20-9-6-16(19-20)14-7-11-22-12-14/h2-7,9,11-12H,8,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHAODJMKCGXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzamide ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Core Structure : Shares the benzamide backbone but substitutes the pyrazole-thiophene-ethyl group with a hydroxy-dimethyl-ethyl chain.
- Synthesis: Synthesized via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, contrasting with the likely use of pyrazole-thiophene-ethylamine in the target compound’s synthesis.
N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide ()
- Structural Differences : Replaces the thiophene ring with a fluoropyridine and introduces a triazole substituent on the benzamide.
- Bioactivity : Acts as a dual orexin receptor antagonist, highlighting the pharmacological relevance of pyrazole-linked benzamides in central nervous system (CNS) targeting. The thiophene in the target compound may alter receptor binding affinity or selectivity compared to fluoropyridine.
2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide ()
- Substituent Variation : Contains chloro-fluoro substitutions on the benzamide and a pyridazine-pyrazole system.
- Physicochemical Properties : Halogen atoms may enhance lipophilicity and metabolic stability compared to the methyl and thiophene groups in the target compound.
Pharmacological and Physicochemical Properties
- Thiophene’s electron-rich nature may enhance π-π stacking interactions in receptor binding compared to pyridine or triazole analogues.
- Solubility and Stability : The methyl group on the benzamide may improve solubility relative to halogenated derivatives (), while the thiophene-pyrazole system could reduce metabolic degradation compared to imidazole-based compounds ().
Biological Activity
2-methyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide, with the CAS number 2034586-53-1, is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound incorporates a benzamide core, which is substituted with both thiophene and pyrazole moieties, potentially conferring diverse biological activities.
- Molecular Formula : C₁₇H₁₇N₃OS
- Molecular Weight : 311.4 g/mol
- Structural Features : The presence of thiophene and pyrazole rings enhances its potential pharmacological properties, making it a candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial Activity : The presence of thiophene and pyrazole rings has been linked to enhanced antibacterial properties. These compounds may inhibit bacterial growth by interfering with folate synthesis pathways, similar to sulfonamides that mimic para-aminobenzoic acid (PABA).
- Anticancer Potential : Some studies have suggested that compounds containing pyrazole and thiophene moieties can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the disruption of mitochondrial function.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antibacterial Studies : A study demonstrated that compounds similar to this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily through inhibition of bacterial dihydropteroate synthase, leading to disrupted folate synthesis.
- Anticancer Research : In vitro studies have shown that derivatives with thiophene and pyrazole structures can inhibit the growth of various cancer cell lines. The proposed mechanism involves the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methoxy-N-(2-(3-thiophenyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Contains methoxy group | Antibacterial |
| Benzothiazole derivatives | Known for antimicrobial properties | Antimicrobial |
| Benzimidazole derivatives | Studied for antibacterial effects | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
